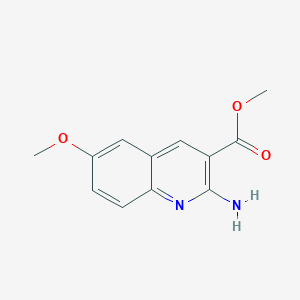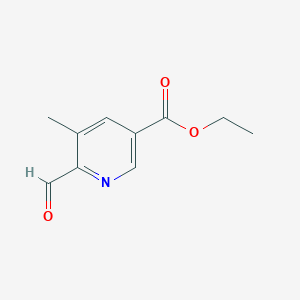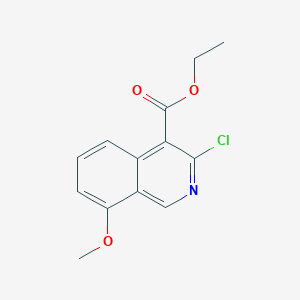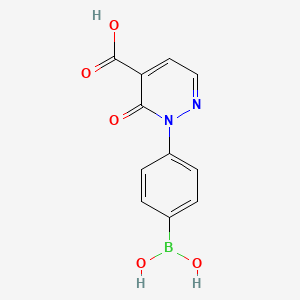![molecular formula C10H11NO2 B13672409 6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)
6-Methoxy-3,7-dimethylbenzo[c]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-3,7-dimethylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3,7-dimethylbenzo[c]isoxazole typically involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is catalyzed by either copper(I) or ruthenium(II) catalysts . The reaction conditions often include the use of solvents like methanol and the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, focuses on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-3,7-dimethylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
6-Methoxy-3,7-dimethylbenzo[c]isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 6-Methoxy-3,7-dimethylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Amino-3a,4-dihydro-3H- 1benzopyrano[4,3-c]isoxazole : This compound has a different substitution pattern and exhibits distinct biological activities .
6-Fluoro-7-methoxy-3-methylbenzo[c]isoxazole: This compound has similar structural features but includes a fluorine atom instead of a methoxy group.
Uniqueness
6-Methoxy-3,7-dimethylbenzo[c]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
6-methoxy-3,7-dimethyl-2,1-benzoxazole |
InChI |
InChI=1S/C10H11NO2/c1-6-9(12-3)5-4-8-7(2)13-11-10(6)8/h4-5H,1-3H3 |
Clé InChI |
QGIJINWXISJILO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C(ON=C12)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13672333.png)
![Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate](/img/structure/B13672350.png)
![7-Bromo-4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13672355.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-5-amine](/img/structure/B13672357.png)



![5-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13672383.png)




